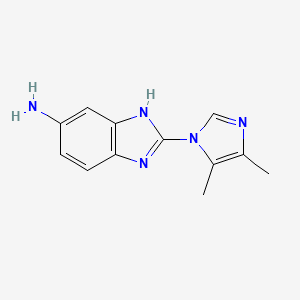![molecular formula C18H25N5O2 B2569246 8-cyclopentyl-3-isobutyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923559-21-1](/img/structure/B2569246.png)
8-cyclopentyl-3-isobutyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines cyclopentyl, dimethyl, and methylpropyl groups with a purino[7,8-a]imidazole core
Applications De Recherche Scientifique
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and its potential as a biochemical tool.
Material Science: Exploration of its properties for the development of novel materials with unique physical or chemical characteristics.
Mécanisme D'action
Target of Action
The primary target of 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is the adenosine A1 receptor . This receptor plays a crucial role in numerous physiological processes, including neurotransmission and myocardial oxygen consumption.
Mode of Action
8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as a selective antagonist at the adenosine A1 receptor . It binds to the receptor, blocking its activation by adenosine and thus inhibiting the downstream effects of receptor activation.
Biochemical Pathways
By blocking the adenosine A1 receptor, 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione affects several biochemical pathways. These include the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and modulation of protein kinase A activity .
Pharmacokinetics
It is known to be slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 8-cyclopentyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione’s action include the inhibition of certain cellular responses to adenosine, such as the reduction of cyclic AMP levels and the modulation of protein kinase A activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purino[7,8-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purino[7,8-a]imidazole structure.
Introduction of Cyclopentyl and Dimethyl Groups: Alkylation reactions are used to introduce the cyclopentyl and dimethyl groups at the desired positions on the purino[7,8-a]imidazole core.
Attachment of the Methylpropyl Group: The final step involves the addition of the 2-methylpropyl group through a substitution reaction, often using a suitable alkyl halide and a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, particularly for large-scale production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace existing groups with new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: Similar structure but with an oxopropyl group instead of a methylpropyl group.
6-Cyclopentyl-4,7-dimethyl-2-(2-hydroxypropyl)purino[7,8-a]imidazole-1,3-dione: Contains a hydroxypropyl group, offering different chemical properties.
Uniqueness
6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of 6-Cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11(2)9-22-16(24)14-15(20(4)18(22)25)19-17-21(14)10-12(3)23(17)13-7-5-6-8-13/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYKHVXDZDYAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

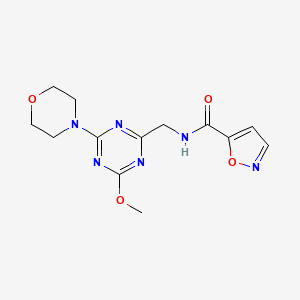

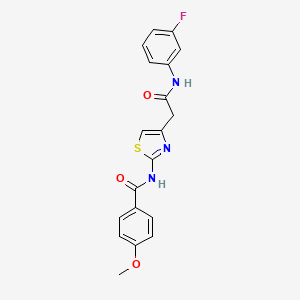
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)
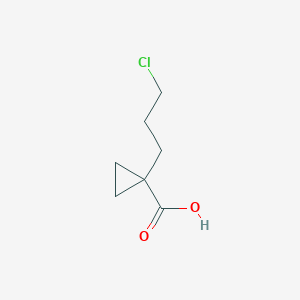
![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]acetamide](/img/structure/B2569169.png)
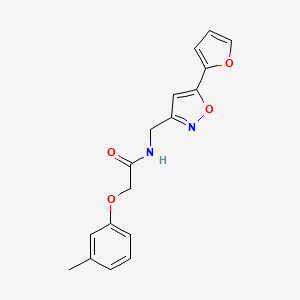
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2569172.png)
![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569176.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569180.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)
![2-methoxy-4,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2569183.png)
